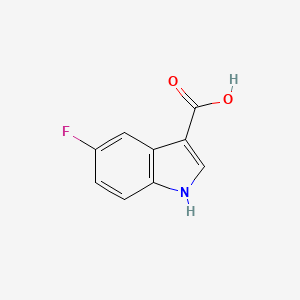

5-fluoro-1H-indole-3-carboxylic acid

Descripción general

Descripción

5-Fluoro-1H-indole-3-carboxylic acid is a fluorinated indole derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom at the 5-position of the indole ring can significantly alter the chemical and physical properties of the molecule, making it a valuable target for synthesis and application in various fields .

Synthesis Analysis

The synthesis of fluorinated indoles, such as 5-fluoro-1H-indole-3-carboxylic acid, can be achieved through decarboxylative fluorination methods. A transition-metal-free approach using Selectfluor has been reported for the fluorination of electron-rich heteroaromatic carboxylic acids, including indole derivatives . Additionally, carboxylic acid-catalyzed aza-Friedel-Crafts reactions in water have been developed to synthesize 3-substituted indoles, which can be further modified to produce various biologically active compounds . Moreover, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides have been synthesized, demonstrating the versatility of indole carboxylic acids in producing compounds with high affinity for specific receptors .

Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-indole-3-carboxylic acid derivatives can be characterized by various spectroscopic methods and X-ray crystallography. For instance, the interaction of 5-fluoroorotic acid with transition metals has been studied, revealing different coordination modes and the formation of complex structures with transition metals . This highlights the ability of fluorinated indole carboxylic acids to act as ligands in coordination chemistry.

Chemical Reactions Analysis

Fluorinated indole carboxylic acids can undergo a variety of chemical reactions. For example, the synthesis of 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and their derivatives has been achieved through alkaline hydrolysis, demonstrating the reactivity of these compounds under basic conditions . Additionally, the formation of molecular adducts with other compounds, such as 5-nitroquinoline, has been observed, which involves charge transfer and hydrogen-bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-1H-indole-3-carboxylic acid derivatives are influenced by the presence of the fluorine atom. The synthesis and characterization of related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, provide insights into the properties of fluorinated heterocycles, including their crystal structure and thermal behavior . Furthermore, the synthesis of radiolabeled compounds, such as 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, showcases the potential of fluorinated indoles in the development of radiopharmaceuticals .

Aplicaciones Científicas De Investigación

Anticancer Properties

5-Fluoro-1H-indole-3-carboxylic acid and its derivatives have been extensively studied for their anticancer properties. For instance, a study on the synthesis and evaluation of indole-carboxylic acids derivatives demonstrated significant anticancer activity, particularly in NCI60-cell lines. One derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester 2a, showed notable antimitotic activity at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020). Another study synthesized novel indole-azolidinone hybrids using 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and found these compounds exhibited significant cytotoxic action towards various cancer cell lines, including breast, colon, and lung cancer cells (Kryshchyshyn-Dylevych et al., 2021).

Antiviral Activity

Studies have also explored the antiviral properties of derivatives of 5-fluoro-1H-indole-3-carboxylic acid. For example, research on substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives showed significant activity against viruses such as the hepatitis C virus and influenza A virus. Some compounds demonstrated higher efficacy than known antiviral agents in suppressing virus replication in cell cultures and animal models (Ivachtchenko et al., 2015).

Electrochemical Applications

5-Fluoro-1H-indole-3-carboxylic acid has applications in electrochemistry as well. A study on fluoro-substituted conjugated polyindole revealed that poly(5-fluoroindole) demonstrated excellent charge storage capabilities, making it a promising material for supercapacitor applications. This study highlighted the superior electrochemical properties of 5-fluoroindole derivatives compared to other polyindole materials (Wang et al., 2019).

Hepatitis C Virus Inhibition

In the field of hepatitis C virus research, derivatives of 5-fluoro-1H-indole-3-carboxylic acid have shown potential as inhibitors. One study identified irreversible inhibitors with p-fluoro-sulfone- or p-fluoro-nitro-substituted N-1 benzyl groups, demonstrating remarkable potency in inhibiting the hepatitis C virus NS5B polymerase (Chen et al., 2012).

Synthesis and Structure Analysis

Research has also focused on the synthesis and structural analysis of 5-fluoro-1H-indole-3-carboxylic acid derivatives. For example, an improved synthesis method was developed for ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, highlighting the compound's potency against HIV1 reverse transcriptase (Piscitelli et al., 2008). Another study presented a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).

Antidepressant Potential

Some derivatives of 5-fluoro-1H-indole-3-carboxylic acid have been investigated for their potential as antidepressants. A study explored unsymmetrical ureas prepared as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, finding that some compounds, such as 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylic acid derivatives, exhibited significant affinity at the 5-HT(1B) receptor (Matzen et al., 2000).

Synthesis of

Fluoroindolecarboxylic AcidsThe synthesis of fluoroindolecarboxylic acids has been a topic of interest in chemical research. A comprehensive study provided a rational access to twelve fluoroindolecarboxylic acids, showing the versatility of these compounds in various chemical syntheses. This research highlighted the feasibility of synthesizing a wide range of fluoroindolecarboxylic acids using different chemical methods (Schlosser et al., 2006).

Safety And Hazards

Direcciones Futuras

The application of indole derivatives for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years . Future research may focus on the construction of indoles as a moiety in selected alkaloids . Additionally, the compound’s metabolic profiles suggest that it could be incorporated into analytical methods for urine to document intake .

Propiedades

IUPAC Name |

5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZBAXLIHRBNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590780 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-indole-3-carboxylic acid | |

CAS RN |

23077-43-2 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

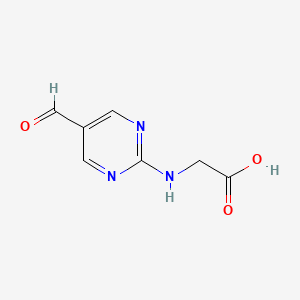

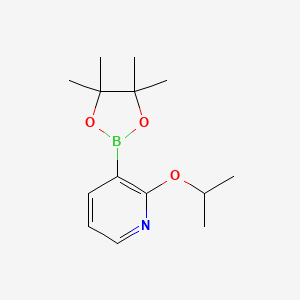

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

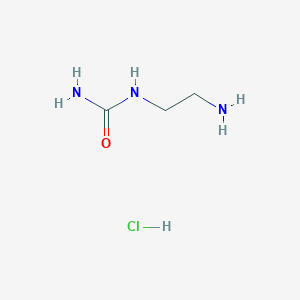

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)